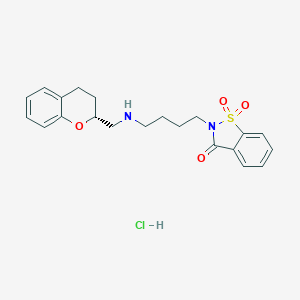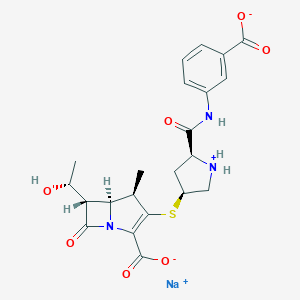
厄他培南钠
描述
Ertapenem sodium is a carbapenem antibiotic used to treat a variety of bacterial infections. It is marketed under the brand name Invanz and is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria . Ertapenem sodium is particularly used for treating infections in the abdomen, lungs, urinary tract, skin, and diabetic foot .
作用机制
Ertapenem sodium, also known as Invanz, ertapenem monosodium, Ertapenem sodium salt, or UNII-2T90KE67L0, is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria .
Target of Action
Ertapenem sodium primarily targets bacterial penicillin-binding proteins (PBPs), which play a crucial role in the synthesis of the bacterial cell wall . In Escherichia coli, it has a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 .
Mode of Action
Ertapenem sodium exhibits a bactericidal mode of action . It works by binding to and inhibiting its target PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to defective cell walls and osmotically unstable organisms, making them susceptible to cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by ertapenem sodium is the synthesis of the bacterial cell wall. By inhibiting PBPs, ertapenem sodium prevents the cross-linking of the peptidoglycan layer of bacterial cell walls . This inhibition disrupts the integrity of the cell wall, rendering the cell vulnerable to osmotic disruption .
Pharmacokinetics
Ertapenem sodium exhibits a plasma half-life of approximately 4 hours in healthy adults . The mean renal clearance of intact ertapenem is 12.8 mL/min compared with a total clearance of 28.4 mL/min . This indicates that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It is largely excreted by the kidneys (80%) and feces (10%) .
Result of Action
The molecular and cellular effects of ertapenem sodium’s action result in the rapid death of bacterial cells . By covalently binding to PBPs involved in the biosynthesis of mucopeptides in bacterial cell walls, ertapenem sodium inhibits cellular growth and division and compromises the integrity of the cell wall, eventually causing cell wall lysis .
Action Environment
Ertapenem sodium is unstable at ambient temperature and humidity and requires storage in moisture impermeable containers at -20°C over the retest period of 18 months . In solution, degradation of ertapenem is very rapid outside a very narrow pH range . These environmental factors significantly influence the compound’s action, efficacy, and stability.
科学研究应用
Ertapenem sodium has a wide range of scientific research applications. It is used in the treatment of moderate to severe infections caused by susceptible bacteria . It is also used in the prophylaxis of surgical site infections following elective colorectal surgery . In addition, Ertapenem sodium is used in research studies to understand its efficacy against various bacterial strains and its potential use in treating ceftriaxone-resistant gonorrhea .
生化分析
Biochemical Properties
Ertapenem sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inhibiting bacterial penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the disruption of cell wall biosynthesis, ultimately causing bacterial cell death. Ertapenem sodium exhibits a strong affinity toward PBPs 1a, 1b, 2, 3, 4, and 5, with preferential binding to PBPs 2 and 3 in Escherichia coli .
Cellular Effects
Ertapenem sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . This bactericidal action is particularly effective against susceptible bacteria, making it a valuable antibiotic for treating infections. Additionally, Ertapenem sodium can impact cell signaling pathways, gene expression, and cellular metabolism by disrupting the integrity of bacterial cell walls .
Molecular Mechanism
The molecular mechanism of action of Ertapenem sodium involves its binding to penicillin-binding proteins (PBPs) in bacterial cells . By inhibiting these proteins, Ertapenem sodium prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of bacterial cell walls . This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall disruption and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ertapenem sodium can change over time. The compound has a plasma half-life of approximately 4 hours in healthy volunteers . It undergoes renal elimination, with about 80% of the administered dose recovered in urine and 10% in feces . The stability and degradation of Ertapenem sodium can influence its long-term effects on cellular function. Studies have shown that Ertapenem sodium remains effective over extended periods, but its efficacy may decrease with prolonged exposure due to potential resistance development .
Dosage Effects in Animal Models
The effects of Ertapenem sodium vary with different dosages in animal models. Studies have demonstrated that maintaining carbapenem concentrations above the organism’s minimum inhibitory concentration (MIC) for approximately 40% of the dosing interval is necessary for optimal bactericidal effect . Higher doses of Ertapenem sodium can lead to increased efficacy, but they may also result in toxic or adverse effects, such as neurotoxicity and gastrointestinal disturbances . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Ertapenem sodium is primarily metabolized through hydrolysis of its beta-lactam ring by dehydropeptidase I, an enzyme predominantly found in the kidneys . This hydrolysis results in the formation of a ring-opened derivative, which is pharmacologically inactive . The metabolic pathways of Ertapenem sodium involve renal elimination, with the majority of the administered dose excreted unchanged in urine . The compound’s interaction with dehydropeptidase I is crucial for its metabolism and elimination.
Transport and Distribution
Ertapenem sodium is transported and distributed within cells and tissues through renal elimination . It undergoes glomerular filtration and net tubular secretion, resulting in its excretion in urine . The apparent volume of distribution at steady state is approximately 0.12 L/kg in adults . Ertapenem sodium’s transport and distribution are influenced by its binding to plasma proteins, with about 85-95% of the compound bound to proteins in the bloodstream .
Subcellular Localization
The subcellular localization of Ertapenem sodium is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound’s targeting signals and post-translational modifications direct it to the bacterial cell wall, allowing it to bind to penicillin-binding proteins and inhibit cell wall synthesis . This localization is essential for its activity and function as an antibiotic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem sodium involves several steps, including the isolation of monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain Ertapenem monosodium . One method involves the use of column purification and freeze-drying techniques . Another method includes the use of high-performance liquid chromatography (HPLC) to resolve impurities and degradation products .
Industrial Production Methods
Industrial production of Ertapenem sodium typically involves the use of sodium bicarbonate and sodium hydroxide to stabilize the compound before lyophilization . The process also includes the use of various solvents and reagents to ensure the purity and stability of the final product .
化学反应分析
Types of Reactions
Ertapenem sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions. It is stable to dehydropeptidase and binds preferably to penicillin-binding proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving Ertapenem sodium include sodium bicarbonate, sodium hydroxide, and various organic solvents like acetonitrile and methanol . The pH of the reaction medium is often adjusted to optimize the reaction conditions .
Major Products Formed
The major products formed from the reactions involving Ertapenem sodium include various dimer impurities and degradation products . These impurities are typically resolved using HPLC methods .
相似化合物的比较
Ertapenem sodium is part of the carbapenem class of antibiotics, which also includes imipenem and meropenem . While all three compounds share a broad spectrum of antimicrobial activity, Ertapenem sodium is unique in its once-daily dosing regimen and its stability against dehydropeptidase . Unlike imipenem and meropenem, Ertapenem sodium has limited activity against Pseudomonas species .
Similar Compounds
Imipenem: Requires co-administration with cilastatin to prevent degradation by dehydropeptidase.
Meropenem: Does not require cilastatin and has a slightly broader spectrum of activity against Gram-negative pathogens.
Nitrofurantoin: Used specifically for urinary tract infections and has a different mechanism of action.
Ciprofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity but different pharmacokinetics and side effects.
Ertapenem sodium stands out due to its unique pharmacokinetic profile and its efficacy in treating a wide range of infections with a convenient dosing regimen.
属性
CAS 编号 |
153773-82-1 |
|---|---|
分子式 |
C22H24N3NaO7S |
分子量 |
497.5 g/mol |
IUPAC 名称 |
sodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/q;+1/p-1/t9-,10-,13+,14+,15-,16-;/m1./s1 |
InChI 键 |
ZXNAQFZBWUNWJM-HRXMHBOMSA-M |
SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)O)C(C)O.[Na+] |
手性 SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])[C@@H](C)O.[Na+] |
规范 SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)[O-])C(C)O.[Na+] |
外观 |
White or light yellow powder |
熔点 |
230-234 |
物理描述 |
Solid |
Pictograms |
Health Hazard; Environmental Hazard |
溶解度 |
2.86e-01 g/L |
同义词 |
(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Monosodium Salt; [4R-[3(3S*,5S*),4a,5b,6b(R*)]]-3-[[5-[[(3-Carboxyphenyl)amino]car |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ertapenem sodium exert its antibacterial effect?
A1: Ertapenem sodium, like other carbapenems, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [] This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to bacterial cell death. []
Q2: What is the molecular formula and weight of ertapenem sodium?
A2: The provided research papers do not explicitly state the molecular formula and weight of ertapenem sodium.
Q3: What spectroscopic data is available for ertapenem sodium?
A4: Several research papers mention analytical techniques employed for characterizing ertapenem sodium. These include Fourier Transform Infrared (FT-IR) spectroscopy, [] X-ray powder diffraction (XRPD), [, ] and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). [] While specific spectral data is not provided, these techniques confirm the structural identity and purity of ertapenem sodium.
Q4: How does ertapenem sodium behave in different intravenous solutions?
A5: Studies show that ertapenem sodium is most stable in 0.9% and 0.225% sodium chloride solutions. [] It exhibits decreased stability in mannitol and dextrose solutions. [] Storage at 4°C significantly improves stability compared to 25°C. []
Q5: How stable is ertapenem sodium under different conditions?
A6: Research indicates ertapenem sodium demonstrates greater stability in solid state compared to solution. [] It degrades under basic conditions, [, ] but remains stable under acidic, oxidative, photolytic, and thermal stress conditions. [, ]
Q6: Are there specific formulation strategies to enhance ertapenem sodium's stability or bioavailability?
A7: One study highlights the development of a freeze-dried preparation of ertapenem sodium using a carbon dioxide source. [] This method reportedly increases the stability of ertapenem monosodium salt, enhancing the active ingredient content and reducing impurities. []
Q7: What analytical methods are commonly used for ertapenem sodium analysis?
A8: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for ertapenem sodium analysis. [] Researchers have developed and validated various HPLC methods, both isocratic and gradient, for quantifying ertapenem sodium in bulk drug substances, pharmaceutical dosage forms, and even biological fluids. [, , , , ] Additionally, UV spectrophotometry, [] capillary electrophoresis, [] and bioassays using Staphylococcus aureus [, ] have also been employed.
Q8: How do researchers ensure the quality and consistency of ertapenem sodium?
A9: Researchers emphasize the importance of quality control in ensuring accurate dosage and minimizing the development of antimicrobial resistance. [] They achieve this through rigorous analytical method validation, adhering to ICH guidelines. [, , , ] This ensures accuracy, precision, selectivity, and robustness of the analytical method. [, , , ]
Q9: How is ertapenem sodium administered, and what is its bioavailability?
A10: Ertapenem sodium can be administered both intravenously and intramuscularly. [, ] The relative bioavailability of a 1-g intramuscular dose is approximately 92%. []
Q10: Does ertapenem sodium accumulate in the body after multiple doses?
A11: Research indicates that ertapenem sodium does not accumulate after multiple 1-g intramuscular daily doses over 7 days. []
Q11: How effective is ertapenem sodium in treating uncomplicated acute appendicitis?
A12: While ertapenem sodium in combination with other antibiotics is a successful treatment option for uncomplicated acute appendicitis, a study found that oral antibiotic monotherapy did not demonstrate noninferiority compared to combined intravenous and oral antibiotic therapy at a 3-year follow-up. [] Another study showed that at a 5-year follow-up, 61% of patients initially treated with antibiotics for uncomplicated acute appendicitis had not required an appendectomy. []
Q12: What is known about the toxicological profile of ertapenem sodium?
A14: The provided research focuses primarily on analytical methods and formulation, with limited information on toxicology. One study mentions the determination of a potential genotoxic impurity, m-aminobenzoic acid, in ertapenem monosodium drug substance. []
Q13: Are there clinically significant drug interactions with ertapenem sodium?
A15: While the provided papers do not extensively detail drug interactions, one study reports a case where concurrent administration of ertapenem sodium and rifampin significantly impacted warfarin dosing due to a drug interaction. [, ] This highlights the need for careful monitoring and dose adjustments when using ertapenem with certain other medications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)

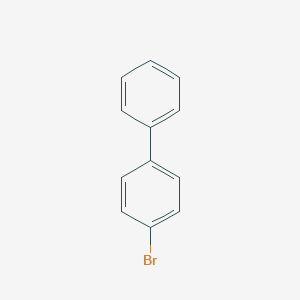
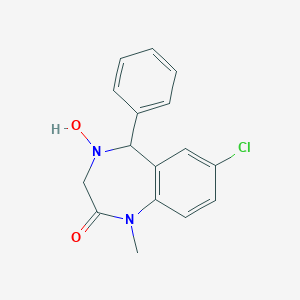
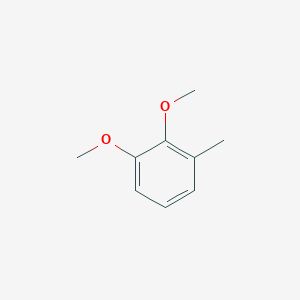



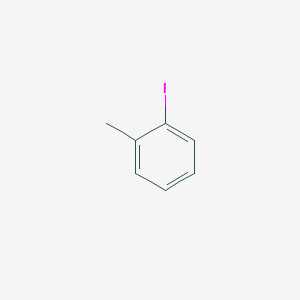
![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)
